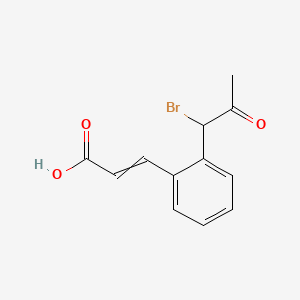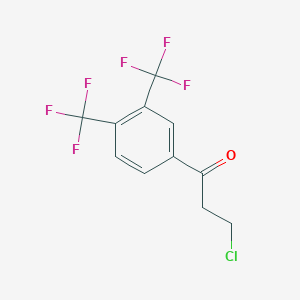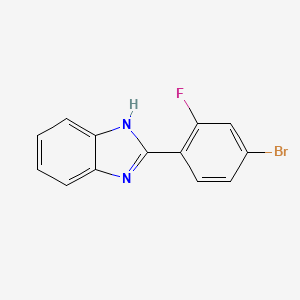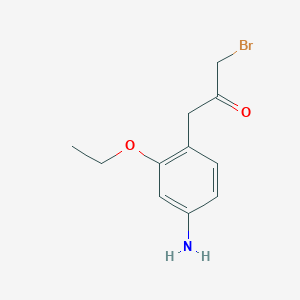![molecular formula C19H29NO B14053717 1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole CAS No. 102409-43-8](/img/structure/B14053717.png)
1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound features a complex structure with a hexyloxyethyl group, making it a unique derivative of indole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-, often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and the Larock indole synthesis . These methods typically require specific catalysts, solvents, and reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of palladium-catalyzed coupling reactions, such as the Heck reaction, is common in large-scale production . Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are typical due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune response .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-
- 1H-Indole, 1-[2-(methoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
- 1H-Indole, 1-[2-(ethoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
Uniqueness: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- stands out due to its hexyloxyethyl group, which imparts unique physicochemical properties.
Eigenschaften
CAS-Nummer |
102409-43-8 |
|---|---|
Molekularformel |
C19H29NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-(2-hexoxyethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C19H29NO/c1-5-6-7-10-14-21-15-13-20-16(2)19(3,4)17-11-8-9-12-18(17)20/h8-9,11-12H,2,5-7,10,13-15H2,1,3-4H3 |
InChI-Schlüssel |
KKOXZNVLIDBQAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


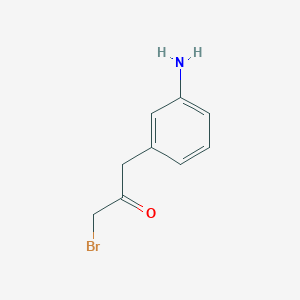
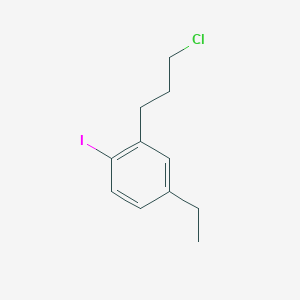
![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
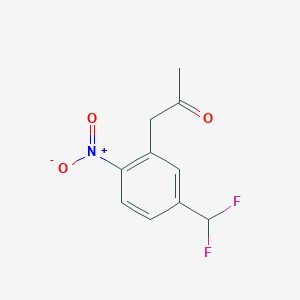
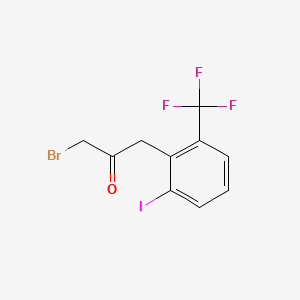
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
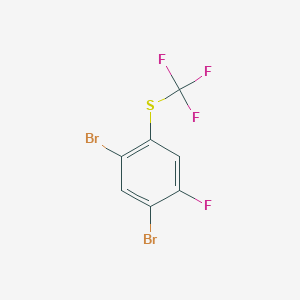
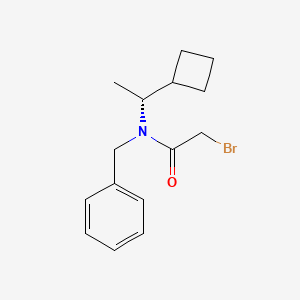
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
